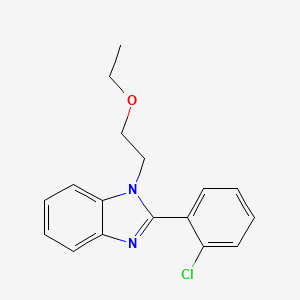

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(2-ethoxyethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-2-21-12-11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOFHHCLYCDCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-(2-chlorophenyl)-2-ethoxyethyl ketone under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Significance

Benzimidazole derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against a variety of pathogens, including bacteria and fungi. For instance, studies have indicated that certain benzimidazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cells. For example, one study reported that a specific derivative exhibited antiproliferative activity against the MDA-MB-231 breast cancer cell line .

- Anti-inflammatory Effects : Several benzimidazole compounds have been evaluated for their anti-inflammatory properties. A study highlighted the anti-inflammatory activity of substituted benzimidazoles in a rat model, showing promising results in reducing edema .

Synthesis and Chemical Properties

The synthesis of 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with appropriate aldehydes under controlled conditions. The introduction of ethoxy and chloro substituents at specific positions enhances the compound's biological activity and solubility profile.

Antimicrobial Activity

A comprehensive study evaluated various benzimidazole derivatives for their antimicrobial efficacy. The results indicated that compounds with specific substitutions showed minimum inhibitory concentration (MIC) values as low as 8 µg/mL against resistant bacterial strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2g | 8 | Streptococcus faecalis |

| 2g | 4 | Staphylococcus aureus |

| 2g | 4 | Methicillin-resistant S. aureus |

Anticancer Activity

In another study focusing on anticancer properties, several benzimidazole derivatives were tested against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2g | MDA-MB-231 | 10 |

| 2g | HepG2 | 15 |

Anti-inflammatory Effects

Research on anti-inflammatory effects revealed that certain derivatives significantly reduced inflammation in animal models. The following table summarizes the findings:

| Compound | Dose (mg/kg) | % Reduction of Edema |

|---|---|---|

| 21a | 100 | 62 |

| 21b | 100 | 65 |

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The 2-ethoxyethyl group in the target compound differs from morpholine-derived side chains (e.g., ), which may reduce basicity but improve solubility in non-polar media .

Impact of Phenyl Ring Substitution Patterns

The position and nature of aryl substituents at C2 critically influence electronic and steric properties:

Key Observations :

- Ortho vs.

- Halogen Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity, which may improve binding to hydrophobic pockets in biological targets .

Alkoxy and Alkylamino Side Chain Modifications

Side chains at N1 modulate pharmacokinetics and receptor interactions:

Biological Activity

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and experimental data.

The compound features a chlorophenyl group and an ethoxyethyl substituent, contributing to its unique biological profile. The presence of these functional groups allows for diverse interactions with biological targets, enhancing its potential as a pharmaceutical agent.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, including apoptosis in cancer cells and disruption of microbial growth. The exact pathways are still under investigation but are believed to involve oxidative stress and modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that similar benzimidazole derivatives displayed notable antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds ranged from 12.5 to 100 µg/ml, showing comparable efficacy to standard antibiotics such as chloramphenicol and ampicillin .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | S. aureus | 25 |

| This compound | E. coli | 50 |

| This compound | P. aeruginosa | 100 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promising results in inhibiting the proliferation of cancer cells across different lines. For example, in vitro assays indicated that the compound could induce apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of approximately 16.38 µM . This suggests that the compound may disrupt mitochondrial function, leading to cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this benzimidazole derivative has demonstrated anti-inflammatory effects. Studies have shown that related compounds can suppress histamine release from mast cells and inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several benzimidazole derivatives, it was found that compounds similar to this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth dilution method to determine MIC values, confirming the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties revealed that this compound significantly inhibited cell growth in various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial disruption, evidenced by increased levels of pro-apoptotic markers in treated cells .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via oxidative coupling of o-phenylenediamine with a substituted aldehyde (e.g., 2-chlorobenzaldehyde) under aerobic conditions. Iron-based catalysts (e.g., FeCl₃) or TEMPO-PEG4000-NHC-Cu(II) complexes in solvent-free or aqueous systems are effective for cyclization . For the 2-ethoxyethyl substitution at the N1 position, nucleophilic alkylation using 2-ethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is recommended . Optimization involves monitoring reaction time, temperature (typically 80–120°C), and catalyst loading to maximize yield (reported 70–85% in optimized protocols) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include aromatic protons (δ 7.2–8.1 ppm for benzimidazole and chlorophenyl groups) and the ethoxyethyl chain (δ 1.1–1.3 ppm for CH₃, δ 3.5–4.1 ppm for OCH₂) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250°C for similar benzimidazoles) .

- X-ray Crystallography : Use SHELX programs for structure refinement; the chlorophenyl and ethoxyethyl groups influence crystal packing and torsion angles .

Advanced Research Questions

Q. How does the 2-ethoxyethyl substituent influence the biological activity of benzimidazole derivatives, and what structure-activity relationships (SAR) have been established?

- Methodology : The ethoxyethyl group enhances lipophilicity and bioavailability, critical for H1-antihistaminic activity. In vivo studies show that the oxygen atom in the ethoxyethyl chain improves potency (e.g., 39× higher activity than chlorpheniramine in guinea pig models). SAR studies recommend maintaining the ether linkage and avoiding bulky substituents on the ethyl chain to preserve activity . Computational docking (e.g., with histamine H1 receptors) can validate binding interactions .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodology :

- Yield discrepancies : Compare reaction scales, purity of starting materials (e.g., o-phenylenediamine), and catalyst efficiency. Reproduce high-yield protocols (e.g., iron-catalyzed aerobic oxidation) under inert atmospheres .

- Spectral inconsistencies : Verify solvent effects (e.g., DMSO vs. CDCl₃) on NMR shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. How can crystallographic data for this compound be refined using SHELX, and what challenges arise due to its substituents?

- Methodology :

- Data collection : Use high-resolution (≤0.8 Å) single-crystal X-ray diffraction. The chlorophenyl group may cause disorder; apply restraints (ISOR, DELU) during SHELXL refinement .

- Challenges : The ethoxyethyl chain’s flexibility complicates modeling. Use PART instructions to split disordered positions and refine occupancy factors .

Q. What green chemistry approaches are viable for large-scale synthesis while minimizing environmental impact?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.